(+/-)-エリオディクチオール

説明

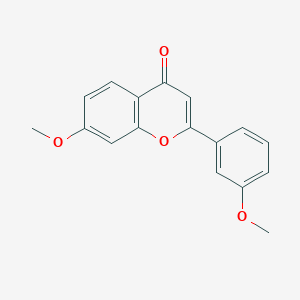

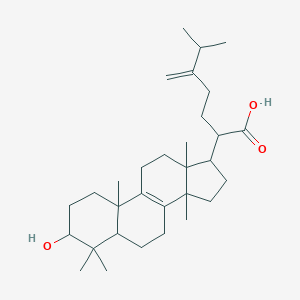

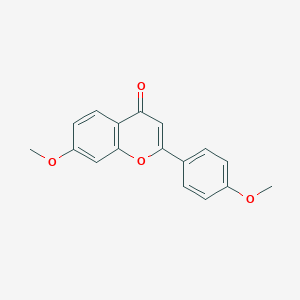

Eriodictyol is a naturally occurring flavonoid, a type of polyphenol with antioxidant and anti-inflammatory properties. It is found in a variety of plants, including citrus fruits and herbs such as thyme, oregano, and rosemary. Eriodictyol has been studied for its potential health benefits, including its ability to reduce inflammation, protect against oxidative stress, and improve cognitive function.

科学的研究の応用

抗酸化作用

エリオディクチオールは強力な抗酸化作用を示し、これはフリーラジカルによる酸化ストレスから細胞を保護するために不可欠です。 この特性は、酸化ストレスが関与するさまざまな健康状態(老化、心臓血管疾患、神経変性疾患など)に有益です .

抗炎症作用

この化合物は、抗炎症作用があることが示されており、慢性炎症性疾患の治療に適用できます。 エリオディクチオールは、炎症性経路を調節し、炎症性サイトカインの産生を抑制することで作用します .

抗がんの可能性

研究によると、エリオディクチオールは、がん細胞のアポトーシスを誘導し、腫瘍の増殖を抑制することで、抗がん作用を有する可能性があります。 エリオディクチオールのがん予防と治療における役割は、現在積極的に調査されています .

神経保護効果

エリオディクチオールは、神経保護効果を示しており、アルツハイマー病やパーキンソン病などの神経変性疾患の管理に有益な可能性があります。 エリオディクチオールは、神経細胞を損傷から保護し、認知機能を改善するのに役立ちます .

心臓保護効果

エリオディクチオールの心臓保護効果は、その抗酸化作用と抗炎症作用に関連しています。 エリオディクチオールは、内皮機能を改善し、動脈硬化を軽減することで、心臓血管疾患のリスクを軽減するのに役立ちます .

抗糖尿病作用

エリオディクチオールは、インスリン感受性を高め、血糖値を調節することで、糖尿病の管理に役立つ可能性を示しています。 エリオディクチオールの抗糖尿病作用は、糖尿病治療におけるさらなる研究の対象となっています .

抗肥満効果

エリオディクチオールは、脂質代謝に影響を与え、肥満の重要な要因である脂肪組織の炎症を軽減することで、体重管理にも役割を果たす可能性があります .

肝保護作用

エリオディクチオールは、毒素やアルコールなどによるものなど、さまざまな形態の損傷から肝臓を保護することができます。 エリオディクチオールの肝保護作用は、肝酵素を調節し、酸化ストレスを軽減する能力に起因しています .

作用機序

Eriodictyol, a flavonoid in the flavanones subclass, is abundantly present in a wide range of medicinal plants, citrus fruits, and vegetables . It has considerable medicinal properties and has been predicted to clarify the mode of action in various cellular and molecular pathways .

Target of Action

Eriodictyol has been associated with its ability to modulate a number of cell-signaling cascades . It has been shown to interact with pro-inflammatory cytokines such as tumor necrosis factor (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β . It also enhances the fork development of O1 (FOXO1) in RA-FLS for rheumatoid arthritis .

Mode of Action

Eriodictyol’s interaction with its targets results in a variety of changes. For instance, it has been shown to inhibit glioblastoma migration and invasion by reversing EMT via downregulation of the P38 MAPK/GSK-3β/ZEB1 pathway . It also modulates pro-inflammatory cytokines and enhances FOXO1 .

Biochemical Pathways

Eriodictyol affects various cellular and molecular pathways. It has been shown to protect retinal ganglion cells (RGCs) from high glucose-induced oxidative stress and cell apoptosis by activation of the Nrf2/HO-1 pathways . It also inhibits the PI3K/AKT pathway, which plays a crucial role in cell survival and growth .

Pharmacokinetics

The pharmacokinetic parameters of eriodictyol are important to understand its function in the prevention and treatment of diseases . .

Result of Action

Eriodictyol has numerous therapeutic roles, including antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . It has been reported to maintain homeostasis in organisms by exerting neuroprotective and vascular protective effects .

Action Environment

The action, efficacy, and stability of eriodictyol can be influenced by various environmental factors. For instance, the solubility of eriodictyol can affect its bioavailability and thus its pharmacological effects . .

特性

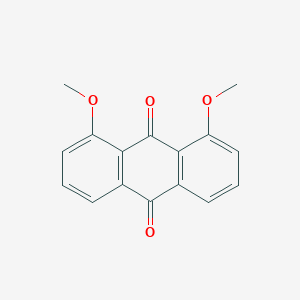

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHXYTNGIZCORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862178 | |

| Record name | (+/-)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly beige solid; Bland aroma | |

| Record name | (\u00b1)-Eriodictyol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |

| Record name | (\u00b1)-Eriodictyol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2146/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

4049-38-1 | |

| Record name | Eriodictyol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004049381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Eriodictyol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Eriodictyol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERIODICTYOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT975GLYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of eriodictyol in exerting its anticancer effects?

A1: Eriodictyol has been shown to exhibit anticancer activity against various cancer cell lines, including gastric cancer [], glioma [], and lung cancer []. One of its primary mechanisms involves the inhibition of the PI3K/AKT signaling pathway [, , ]. This pathway plays a crucial role in cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. By suppressing this pathway, eriodictyol induces apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Q2: How does eriodictyol interact with the PI3K/AKT pathway?

A2: While the precise binding site of eriodictyol on PI3K/AKT remains to be fully elucidated, studies suggest that it directly interacts with components of this pathway, leading to the inhibition of downstream signaling. Molecular docking simulations have demonstrated favorable binding energies for eriodictyol with PI3K and AKT [], supporting the notion of a direct interaction.

Q3: Beyond PI3K/AKT, what other signaling pathways are modulated by eriodictyol?

A3: Eriodictyol's influence extends to other crucial signaling pathways. It has been observed to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress [, , , ]. Additionally, eriodictyol downregulates the NF-κB pathway, a key regulator of inflammation [, , ]. These findings highlight eriodictyol’s multi-targeted approach to combating various pathological conditions.

Q4: Eriodictyol has shown potential in preclinical models of Alzheimer’s disease. What mechanisms contribute to this neuroprotective effect?

A4: Eriodictyol demonstrates promising neuroprotective properties in experimental models of Alzheimer's disease [, , ]. It can reduce amyloid-β (Aβ) aggregation, a hallmark of the disease, and alleviate tau hyperphosphorylation, another pathological feature linked to neuronal dysfunction. Furthermore, eriodictyol has been shown to inhibit ferroptosis, a form of regulated cell death implicated in neurodegeneration, by activating the Nrf2/HO-1 signaling pathway in a vitamin D receptor (VDR)-dependent manner [].

Q5: How does eriodictyol influence oxidative stress, and what are the implications for its therapeutic potential?

A5: Eriodictyol exhibits potent antioxidant activity through multiple mechanisms. It acts as a scavenger of reactive oxygen species (ROS) [], directly neutralizing these harmful molecules. Moreover, eriodictyol enhances the activity and expression of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , , ]. This multi-faceted antioxidant capacity contributes to its protective effects in various disease models characterized by oxidative damage, such as acute lung injury [], diabetic nephropathy [], and neurodegenerative diseases [, ].

Q6: What is the molecular formula and weight of eriodictyol?

A6: The molecular formula of eriodictyol is C15H12O6, and its molecular weight is 288.25 g/mol.

Q7: Are there any studies investigating the relationship between the structure of eriodictyol and its biological activity?

A7: Yes, studies have shown that the number of hydroxyl groups on the B-ring of flavonoids, including eriodictyol, significantly affects their antioxidant activity and interaction with the C1B domain of PKCδ []. Eriodictyol, with two hydroxyl groups on its B-ring, exhibits higher antioxidant activity than pinocembrin and naringenin, which have one and no hydroxyl group on their B-ring, respectively.

Q8: What is known about the pharmacokinetics of eriodictyol?

A8: Eriodictyol, when administered orally, is absorbed and metabolized, primarily into glucuronide conjugates. The solubility and vehicle used for administration significantly influence its pharmacokinetic profile []. Research suggests that eriodictyol's bioavailability might be enhanced by co-administration with UGT1A inhibitors such as glycyrrhetinic acid [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)